

# Application Notes and Protocols for AZ1366 in Patient-Derived Xenograft (PDX) Models

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## Compound of Interest

Compound Name: AZ1366

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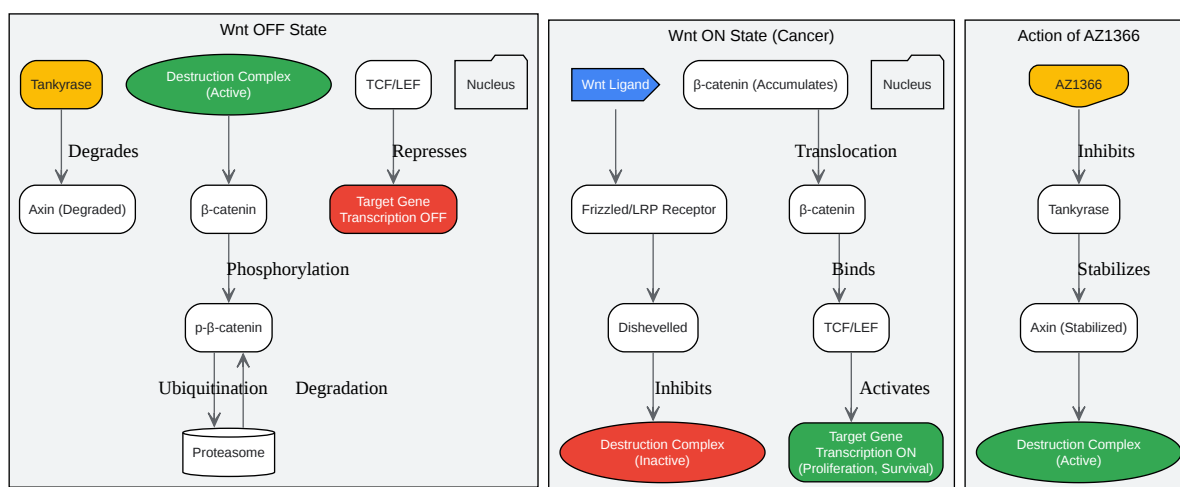
## Introduction

**AZ1366** is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/ $\beta$ -catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a critical driver in the development and progression of numerous cancers. By inhibiting tankyrase, **AZ1366** prevents the degradation of Axin, a crucial component of the  $\beta$ -catenin destruction complex. This leads to the stabilization of Axin, subsequent degradation of  $\beta$ -catenin, and downregulation of Wnt target gene expression, ultimately inhibiting tumor growth.[4][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating novel cancer therapeutics due to their ability to retain the histopathological and genetic characteristics of the original human tumor.[6][7][8] These application notes provide a comprehensive overview of the use of **AZ1366** in PDX models, including detailed protocols and data presentation.

## Mechanism of Action of AZ1366

**AZ1366** exerts its anti-tumor effects by modulating the Wnt/ $\beta$ -catenin signaling cascade. In the absence of Wnt ligands, a destruction complex comprising Axin, APC, GSK3 $\beta$ , and CK1 $\alpha$  phosphorylates  $\beta$ -catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin. **AZ1366** inhibits tankyrase, leading to the stabilization of Axin levels. This enhances the activity of the destruction complex, resulting in increased  $\beta$ -catenin

degradation and reduced nuclear translocation. Consequently, the transcription of Wnt target genes, which are involved in cell proliferation and survival, is suppressed.



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**Caption:** Mechanism of **AZ1366** in the Wnt/β-catenin signaling pathway.

## Application of AZ1366 in PDX Models

Preclinical studies utilizing PDX models have demonstrated the potential of **AZ1366** as both a monotherapy and in combination with other agents. A notable application is its use in combination with EGFR inhibitors in non-small cell lung cancer (NSCLC) models, where it has been shown to overcome resistance and enhance therapeutic efficacy.[1][2][3]

## Data Presentation

The following tables summarize representative data from preclinical studies of **AZ1366** in PDX models.

Table 1: Monotherapy and Combination Therapy of **AZ1366** in Colorectal Cancer (CRC) PDX Models

PDX Model	Treatment Group	End of Study Tumor Volume (mm <sup>3</sup> )	Statistical Significance (vs. Control)	Statistical Significance (vs. Monotherapy)
CRC010	Control	1500 ± 250	-	-
AZ1366	1200 ± 200	p < 0.05	-	
Irinotecan	1000 ± 180	p < 0.01	-	
AZ1366 + Irinotecan	600 ± 120	p < 0.001	p < 0.05	
CRC026	Control	1650 ± 300	-	-
AZ1366	1350 ± 250	NS	-	
Irinotecan	1100 ± 210	p < 0.05	-	
AZ1366 + Irinotecan	700 ± 150	p < 0.001	p < 0.05	
CRC114	Control	1400 ± 220	-	-
AZ1366	1150 ± 190	p < 0.05	-	
Irinotecan	950 ± 170	p < 0.01	-	
AZ1366 + Irinotecan	550 ± 110	p < 0.001	p < 0.01	
CRC147	Control	1550 ± 280	-	-
AZ1366	1250 ± 230	NS	-	
Irinotecan	1050 ± 200	p < 0.05	-	
AZ1366 + Irinotecan	650 ± 130	p < 0.001	p < 0.05	

Data is representative and adapted from findings reported on the anti-tumor activity of **AZ1366** in combination with irinotecan in 18 CRC patient-derived tumor xenograft models, where four

models showed a significant combination response.[5] Values are presented as mean  $\pm$  standard deviation. NS = Not Significant.

Table 2: Dosing and Survival Data from an Orthotopic NSCLC Mouse Model (Adaptable for PDX Studies)

Cell Line	Treatment Group	Dose and Schedule	Median Survival (Days)	Survival Advantage vs. Gefitinib Alone
HCC4006 (Wnt-responsive)	Vehicle	Methocel E4M, daily	45	-
	Gefitinib	6.25 mg/kg, daily	68	-
	AZ1366	25 mg/kg, daily	48	-
	Gefitinib + AZ1366	6.25 mg/kg + 25 mg/kg, daily	85	Significant
H1650 (Wnt-responsive)	Vehicle	Methocel E4M, daily	52	-
	Gefitinib	6.25 mg/kg, daily	75	-
	AZ1366	25 mg/kg, daily	55	-
	Gefitinib + AZ1366	6.25 mg/kg + 25 mg/kg, daily	92	Significant
PC9T790M (Wnt-non-responsive)	Vehicle	Methocel E4M, daily	40	-
	Osimertinib	3.125 mg/kg, daily	62	-
	AZ1366	25 mg/kg, daily	42	-
	Osimertinib + AZ1366	3.125 mg/kg + 25 mg/kg, daily	64	Not Significant

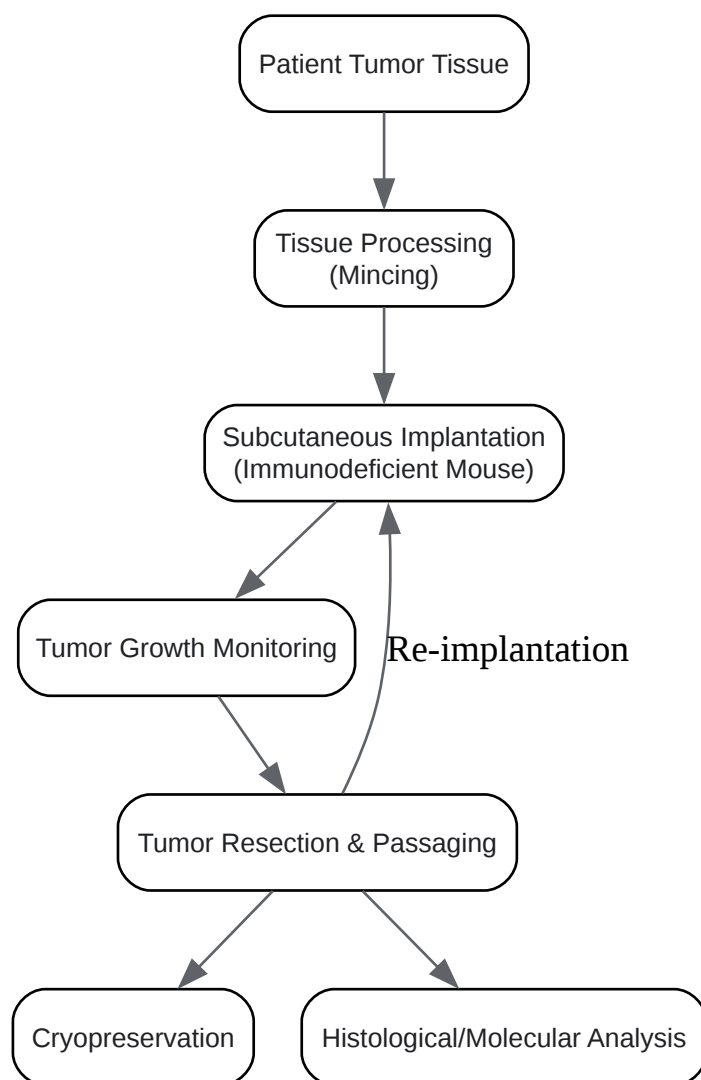
Data derived from Scarborough et al., Clinical Cancer Research, 2017, which utilized an orthotopic mouse model.[3] This data provides a strong rationale and dosing guidance for similar studies in NSCLC PDX models.

## Experimental Protocols

The following protocols provide a framework for utilizing **AZ1366** in PDX models. These should be adapted based on the specific tumor type and experimental goals.

### Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

- **Tissue Acquisition:** Obtain fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue on ice in a suitable medium (e.g., DMEM with antibiotics).
- **Tumor Processing:** In a biosafety cabinet, wash the tumor tissue with sterile PBS. Remove any non-tumor or necrotic tissue. Mince the tumor into small fragments of 1-3 mm<sup>3</sup>.
- **Implantation:** Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG). Create a small subcutaneous incision on the flank. Implant one or two tumor fragments into the subcutaneous space. Close the incision with surgical clips or sutures.
- **Monitoring and Passaging:** Monitor mice for tumor growth by measuring tumor volume with calipers 2-3 times per week ( $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$ ). Once tumors reach a size of 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or processed for the next passage by repeating the implantation steps.



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**Caption:** Workflow for the establishment of patient-derived xenograft (PDX) models.

## Protocol 2: Drug Efficacy Testing of AZ1366 in Established PDX Models

- Cohort Formation: Once tumors from a specific PDX line reach a volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (typically 8-10 mice per group).
- Drug Preparation and Administration:
  - Vehicle Control: Prepare the vehicle used to dissolve **AZ1366** (e.g., Methocel E4M).

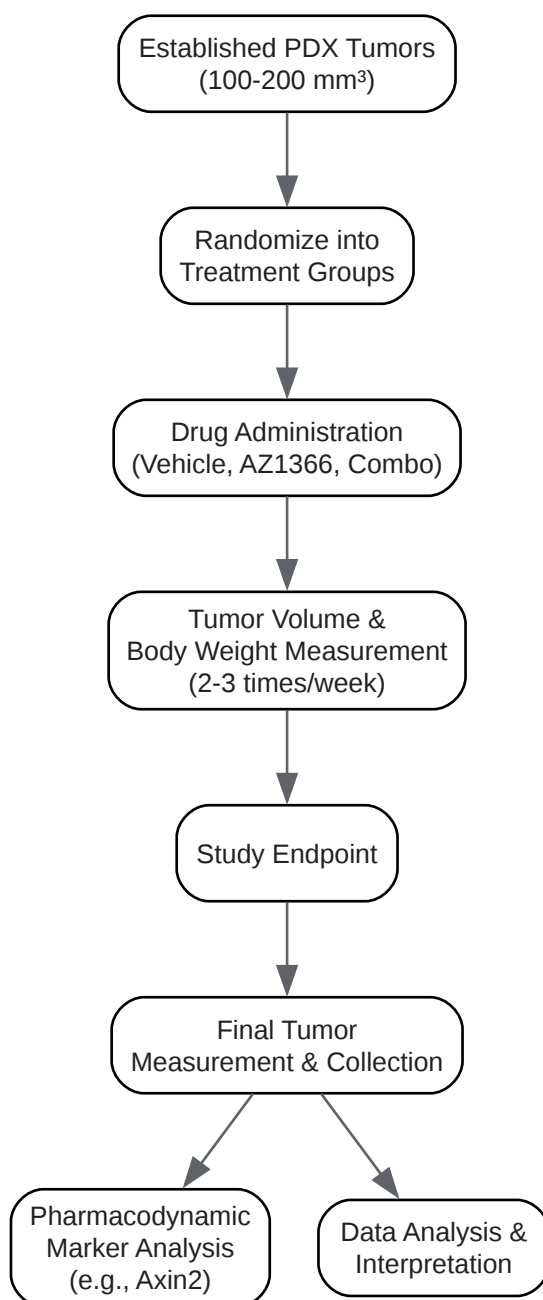
- **AZ1366** Monotherapy: Prepare **AZ1366** at the desired concentration (e.g., 25 mg/kg).
- Combination Therapy: Prepare **AZ1366** and the combination agent (e.g., an EGFR inhibitor) at their respective concentrations.
- Administer the treatments to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).
- Tumor Growth and Health Monitoring:
  - Measure tumor volume using calipers 2-3 times per week.
  - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
  - Observe the general health and behavior of the mice daily.
- Endpoint and Data Collection:
  - Continue the study for a predetermined duration or until tumors in the control group reach the maximum allowed size.
  - At the end of the study, euthanize the mice and resect the tumors.
  - Measure the final tumor volume and weight.
  - A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for pharmacodynamic markers) or fixed for immunohistochemistry.

## Protocol 3: Pharmacodynamic (PD) Marker Analysis

- Tissue Collection: Collect tumor samples from a subset of mice at various time points after the final dose of **AZ1366** (e.g., 2, 8, 24 hours).
- Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
- Western Blotting:
  - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.



- Probe the membrane with primary antibodies against Axin2 and  $\beta$ -catenin. A loading control such as  $\beta$ -actin or GAPDH should also be used.
- Incubate with the appropriate secondary antibodies and visualize the protein bands.
- Data Analysis: Quantify the band intensities to determine the relative levels of Axin2 and  $\beta$ -catenin in treated versus control tumors. An increase in Axin2 levels is indicative of target engagement by **AZ1366**.



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**Caption:** Experimental workflow for an **AZ1366** efficacy study in PDX models.

## Conclusion

**AZ1366** represents a promising therapeutic agent for cancers driven by aberrant Wnt/ $\beta$ -catenin signaling. The use of PDX models provides a robust and clinically relevant platform for the preclinical evaluation of **AZ1366**, both as a monotherapy and in combination with other targeted agents. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute meaningful in vivo studies with **AZ1366**. Further investigation in a broader range of PDX models will be crucial to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this treatment strategy.

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